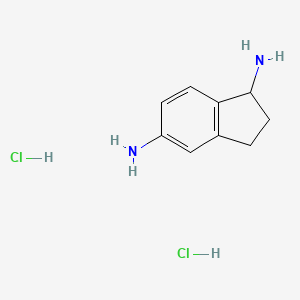
2,3-dihydro-1H-indene-1,5-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydro-1H-indene-1,5-diamine dihydrochloride, also known as DI-9, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of indene derivatives and has been found to possess a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride is not fully understood. However, it has been proposed that 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride acts by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride may act by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2,3-dihydro-1H-indene-1,5-diamine dihydrochloride has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been found to induce apoptosis in cancer cells. In addition, 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride has been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the major advantages of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride is its potential applications in medicinal chemistry. It has been found to possess significant anticancer activity against various cancer cell lines. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. However, one of the major limitations of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride is its toxicity. It has been found to be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
将来の方向性
There are several future directions for research on 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride. One of the major areas of research is the development of new derivatives of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride with improved anticancer activity and reduced toxicity. Another area of research is the development of new antibiotics based on the structure of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride. In addition, further studies are needed to fully understand the mechanism of action of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride and its potential applications in other fields such as neuroscience and immunology.
Conclusion:
In conclusion, 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride is a promising compound with potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been found to possess significant anticancer activity against various cancer cell lines. However, its toxicity may limit its use in clinical settings. Further research is needed to fully understand the mechanism of action of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride and its potential applications in other fields of scientific research.
合成法
2,3-dihydro-1H-indene-1,5-diamine dihydrochloride can be synthesized by reacting 2,3-dihydroindene with 1,5-diaminopentane in the presence of hydrochloric acid. The reaction takes place under reflux conditions and yields 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2,3-dihydro-1H-indene-1,5-diamine dihydrochloride has been widely used in scientific research for its potential applications in various fields. One of the major applications of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride is in the field of medicinal chemistry. 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride has been found to possess significant anticancer activity against various cancer cell lines. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
2,3-dihydro-1H-indene-1,5-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;;/h2-3,5,9H,1,4,10-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQNPHCFWFMOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2884116.png)
![N-(3-cyanothiolan-3-yl)-1-[(4-fluorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2884118.png)
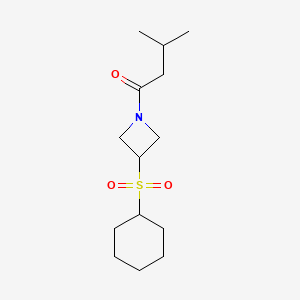
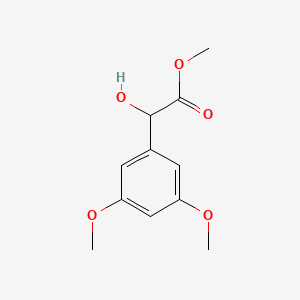
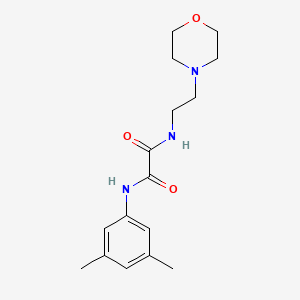
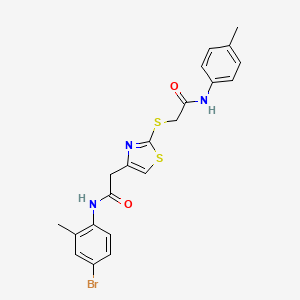

![3-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2884126.png)
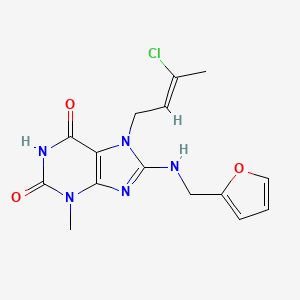
![(3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2884131.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2884132.png)

![8-(1-Cyclohexyl-2-oxoethyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B2884134.png)
